Roscovitine

Catalog No.
S548188
CAS No.
186692-46-6
M.F
C19H26N6O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roscovitine

CAS Number

186692-46-6

Product Name

Roscovitine

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1

InChI Key

BTIHMVBBUGXLCJ-OAHLLOKOSA-N

SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(2R)-2-((6-benzylamino-9-(propan-2-yl)-9h-purin-2-yl)amino)butan-1-ol, 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine, CYC 202, CYC-202, CYC202, R roscovitine, R-roscovitine, roscovitine, Seliciclib

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Description

The exact mass of the compound Roscovitine is 354.21681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701554. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines. It belongs to the ontological category of 2,6-diaminopurines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Motor Neuron Function

    Studies suggest Roscovitine may improve the function of motor neurons, the nerve cells responsible for muscle movement. In Spinal Muscular Atrophy (SMA), a disease characterized by motor neuron degeneration, Roscovitine treatment in mouse models enhanced spontaneous Ca2+ transients in motor neurons, potentially promoting their survival and function [].

  • Neurodegenerative Diseases

    Roscovitine's ability to modulate Ca2+ signaling is also being investigated in other neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hypothesis is that Roscovitine might help protect neurons from damage caused by abnormal Ca2+ influx [].

Roscovitine in Plant Biology Research

Beyond neuroscience, Roscovitine finds application in plant biology research. Here, it serves as a tool to study cell division and morphogenesis (plant shape formation).

  • Leaf Development: Roscovitine can induce the formation of ectopic lamina (extra leaf structures) in plants. This suggests its role in regulating cell division patterns during leaf development [].

Roscovitine is a purine-derived inhibitor belonging to the family of cyclin-dependent kinase (CDK) inhibitors []. It is a synthetic compound, not found naturally. Researchers investigate its role in regulating cell division and its potential to induce cell death (apoptosis) in cancer cells [].


Molecular Structure Analysis

Roscovitine possesses a bicyclic structure consisting of a purine ring fused with a piperidine ring []. The key features include:

  • The purine ring, similar to the building blocks of DNA and RNA, allows roscovitine to interact with CDKs [].
  • The piperidine ring contributes to the selectivity of roscovitine for specific CDKs [].

Chemical Reactions Analysis

  • Inhibition of CDKs: Roscovitine binds to the ATP-binding pocket of CDKs, preventing them from phosphorylating target proteins essential for cell cycle progression []. This disrupts the cell cycle and can lead to cell death.

Roscovitine + CDK --> Roscovitine-CDK complex (inactive) []

Note

The actual binding process is more intricate and involves multiple interactions between the functional groups of roscovitine and the CDK.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₉H₂₆N₆O []
  • Molar Mass: 354.5 g/mol []
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) []. Information on water solubility is not readily available.

Roscovitine functions by competing with adenosine triphosphate (ATP) for binding at the ATP-binding site of CDKs. This interaction prevents ATP from binding to the kinase, thereby inhibiting its catalytic activity. The binding mechanism involves hydrogen bonds with specific amino acids in the CDK catalytic domain . The compound's structure has been confirmed through cocrystallization studies with CDK2 and CDK5, revealing its position within the ATP-binding pocket .

Roscovitine exhibits significant biological activity, particularly in cancer treatment. It induces cell cycle arrest and apoptosis across various cancer cell lines by inhibiting key signaling pathways such as Ras-MAPK and NF-κB. The compound has demonstrated efficacy in downregulating anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic factors like p53 . Additionally, roscovitine has shown synergistic effects when combined with other chemotherapeutic agents such as doxorubicin and cisplatin .

The synthesis of roscovitine typically involves multi-step organic reactions starting from purine derivatives. Various synthetic routes have been explored, including modifications to the purine ring structure to enhance selectivity and potency against specific CDKs. Detailed methodologies can be found in specialized literature focusing on organic synthesis and medicinal chemistry .

Roscovitine has been investigated for its potential applications in various fields:

  • Cancer Treatment: Primarily used as a therapeutic agent against non-small cell lung cancer and other malignancies.
  • Cell Cycle Regulation Studies: Employed in research to understand the mechanisms of cell cycle control.
  • Neurodegenerative Diseases: Investigated for its potential role in treating conditions like Parkinson's disease due to its effects on cell survival pathways .

Research has indicated that roscovitine interacts not only with CDKs but also with other kinases such as extracellular regulated kinases (ERK1 and ERK2). Its inhibitory effects extend to calcium channels, impacting cellular signaling pathways crucial for various physiological processes . These interactions highlight its broad pharmacological profile beyond just CDK inhibition.

Roscovitine shares structural similarities with several other compounds that inhibit cyclin-dependent kinases. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary TargetsIC50 Range
RoscovitineC₁₉H₂₆N₆OCDK1, CDK2, CDK5, CDK7, CDK90.2 - 0.7 µM
FlavopiridolC₁₈H₁₈N₄O₃SCDK1, CDK20.05 - 0.5 µM
PalbociclibC₂₂H₂₅N₇O₂CDK4, CDK60.5 - 1 µM
DinaciclibC₂₁H₂₃N₅O₃CDK1, CDK2, CDK50.5 - 20 nM

Uniqueness of Roscovitine:

  • Roscovitine is notable for its selectivity towards multiple cyclin-dependent kinases while exhibiting lower activity against others like CDK4 and CDK6.
  • It has been extensively studied for its role in inducing apoptosis in various cancer types, making it a valuable compound in oncology research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

354.21680947 g/mol

Monoisotopic Mass

354.21680947 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ES1C2KQ94

Drug Indication

Investigated for use/treatment in breast cancer, lung cancer, lymphoma (unspecified), multiple myeloma, leukemia (lymphoid), and cancer/tumors (unspecified).

Pharmacology

Seliciclib is an orally available small molecule and cyclin-dependent kinase (CDK) inhibitor with potential apoptotic and antineoplastic activity. CDKs, serine/threonine kinases that play an important role in cell cycle regulation, are overexpressed in various malignancies. Seliciclib primarily inhibits CDK 2, 7, and 9 by competing for the ATP binding sites on these kinases, leading to a disruption of cell cycle progression. In addition, this agent seems to interfere with CDK-mediated phosphorylation of the carboxy-terminal domain of RNA polymerase II, thereby inhibiting RNA polymerase II-dependent transcription. This may lead to the down-regulation of anti-apoptotic factors, such as myeloid cell leukemia sequence 1 (Mcl-1), a protein crucial for the survival of a range of tumor cell types. The down-regulation of anti-apoptotic factors may lead to an induction of apoptosis, thereby further contributing to seliciclib's antiproliferative effects.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

186692-46-6

Wikipedia

Seliciclib

Dates

Modify: 2023-08-15
1: Khalil HS, Mitev V, Vlaykova T, Cavicchi L, Zhelev N. Discovery and development of Seliciclib. How systems biology approaches can lead to better drug performance. J Biotechnol. 2015 Mar 6. pii: S0168-1656(15)00094-2. doi: 10.1016/j.jbiotec.2015.02.032. [Epub ahead of print] PubMed PMID: 25747275.
2: Jackson RC, Radivoyevitch T. Modelling c-Abl Signalling in Activated Neutrophils: the Anti-inflammatory Effect of Seliciclib. Biodiscovery. 2013 Mar 1;7(4):4. PubMed PMID: 24765523; PubMed Central PMCID: PMC3994723.
3: Nutter F, Khwaja A, Haylor J. Seliciclib inhibits renal hypertrophy but not fibrosis in the rat following subtotal nephrectomy. Nephron Exp Nephrol. 2012;122(3-4):114-22. doi: 10.1159/000350248. Epub 2013 May 8. PubMed PMID: 23689642.
4: Josefsberg Ben-Yehoshua L, Beider K, Shimoni A, Ostrovsky O, Samookh M, Peled A, Nagler A. Characterization of cyclin E expression in multiple myeloma and its functional role in seliciclib-induced apoptotic cell death. PLoS One. 2012;7(4):e33856. doi: 10.1371/journal.pone.0033856. Epub 2012 Apr 25. PubMed PMID: 22558078; PubMed Central PMCID: PMC3338814.
5: Coley HM, Safuwan NA, Chivers P, Papacharalbous E, Giannopoulos T, Butler-Manuel S, Madhuri K, Lovell DP, Crook T. The cyclin-dependent kinase inhibitor p57(Kip2) is epigenetically regulated in carboplatin resistance and results in collateral sensitivity to the CDK inhibitor seliciclib in ovarian cancer. Br J Cancer. 2012 Jan 31;106(3):482-9. doi: 10.1038/bjc.2011.566. Epub 2012 Jan 10. PubMed PMID: 22233925; PubMed Central PMCID: PMC3273354.
6: Sheryanna AM, Smith J, Bhangal G, Barnett A, McClue S, Tam FW, Cook T, Pusey CD. Treatment with a cyclin-dependent kinase inhibitor, seliciclib, is effective in reducing glomerular macrophage numbers and the severity of established experimental glomerulonephritis. Nephrology (Carlton). 2011 May;16(4):410-6. doi: 10.1111/j.1440-1797.2010.01416.x. PubMed PMID: 21518118.
7: Le Tourneau C, Faivre S, Laurence V, Delbaldo C, Vera K, Girre V, Chiao J, Armour S, Frame S, Green SR, Gianella-Borradori A, Diéras V, Raymond E. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. Eur J Cancer. 2010 Dec;46(18):3243-50. doi: 10.1016/j.ejca.2010.08.001. Epub 2010 Sep 6. PubMed PMID: 20822897.
8: Rajnai Z, Méhn D, Beéry E, Okyar A, Jani M, Tóth GK, Fülöp F, Lévi F, Krajcsi P. ATP-binding cassette B1 transports seliciclib (R-roscovitine), a cyclin-dependent kinase inhibitor. Drug Metab Dispos. 2010 Nov;38(11):2000-6. doi: 10.1124/dmd.110.032805. Epub 2010 Aug 10. PubMed PMID: 20699410.
9: Federico M, Symonds CE, Bagella L, Rizzolio F, Fanale D, Russo A, Giordano A. R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair. Mol Cancer. 2010 Aug 4;9:208. doi: 10.1186/1476-4598-9-208. PubMed PMID: 20684776; PubMed Central PMCID: PMC3224749.
10: Aldoss IT, Tashi T, Ganti AK. Seliciclib in malignancies. Expert Opin Investig Drugs. 2009 Dec;18(12):1957-65. doi: 10.1517/13543780903418445. PubMed PMID: 19938906.
11: Rogalińska M, Błoński JZ, Komina O, Góralski P, Zołnierczyk JD, Piekarski H, Robak T, Kiliańska ZM, Wesierska-Gadek J. R-roscovitine (Seliciclib) affects CLL cells more strongly than combinations of fludarabine or cladribine with cyclophosphamide: Inhibition of CDK7 sensitizes leukemic cells to caspase-dependent apoptosis. J Cell Biochem. 2010 Jan 1;109(1):217-35. doi: 10.1002/jcb.22400. PubMed PMID: 19911397.
12: Iurisci I, Filipski E, Sallam H, Harper F, Guettier C, Maire I, Hassan M, Iacobelli S, Lévi F. Liver circadian clock, a pharmacologic target of cyclin-dependent kinase inhibitor seliciclib. Chronobiol Int. 2009 Aug;26(6):1169-88. doi: 10.3109/07420520903209942. PubMed PMID: 19731111.
13: Hui AB, Yue S, Shi W, Alajez NM, Ito E, Green SR, Frame S, O'Sullivan B, Liu FF. Therapeutic efficacy of seliciclib in combination with ionizing radiation for human nasopharyngeal carcinoma. Clin Cancer Res. 2009 Jun 1;15(11):3716-24. doi: 10.1158/1078-0432.CCR-08-2790. Epub 2009 May 26. PubMed PMID: 19470731.
14: Hsieh WS, Soo R, Peh BK, Loh T, Dong D, Soh D, Wong LS, Green S, Chiao J, Cui CY, Lai YF, Lee SC, Mow B, Soong R, Salto-Tellez M, Goh BC. Pharmacodynamic effects of seliciclib, an orally administered cell cycle modulator, in undifferentiated nasopharyngeal cancer. Clin Cancer Res. 2009 Feb 15;15(4):1435-42. doi: 10.1158/1078-0432.CCR-08-1748. PubMed PMID: 19228744.
15: Appleyard MV, O'Neill MA, Murray KE, Paulin FE, Bray SE, Kernohan NM, Levison DA, Lane DP, Thompson AM. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model. Int J Cancer. 2009 Jan 15;124(2):465-72. doi: 10.1002/ijc.23938. PubMed PMID: 19003963.
16: Fleming IN, Hogben M, Frame S, McClue SJ, Green SR. Synergistic inhibition of ErbB signaling by combined treatment with seliciclib and ErbB-targeting agents. Clin Cancer Res. 2008 Jul 1;14(13):4326-35. doi: 10.1158/1078-0432.CCR-07-4633. PubMed PMID: 18594016.
17: Pezzotta A, Mister M, Monteferrante G, Cassis L, Azzollini N, Aiello S, Satta M, Benigni A, Remuzzi G, Noris M. Effect of seliciclib (CYC202, R-roscovitine) on lymphocyte alloreactivity and acute kidney allograft rejection in rat. Transplantation. 2008 May 27;85(10):1476-82. doi: 10.1097/TP.0b013e31816f240c. PubMed PMID: 18497689.
18: Jackson RC, Barnett AL, McClue SJ, Green SR. Seliciclib, a cell-cycle modulator that acts through the inhibition of cyclin-dependent kinases. Expert Opin Drug Discov. 2008 Jan;3(1):131-43. doi: 10.1517/17460441.3.1.131. PubMed PMID: 23480144.
19: Whittaker SR, Te Poele RH, Chan F, Linardopoulos S, Walton MI, Garrett MD, Workman P. The cyclin-dependent kinase inhibitor seliciclib (R-roscovitine; CYC202) decreases the expression of mitotic control genes and prevents entry into mitosis. Cell Cycle. 2007 Dec 15;6(24):3114-31. Epub 2007 Oct 5. PubMed PMID: 18075315.
20: McClue SJ, Stuart I. Metabolism of the trisubstituted purine cyclin-dependent kinase inhibitor seliciclib (R-roscovitine) in vitro and in vivo. Drug Metab Dispos. 2008 Mar;36(3):561-70. Epub 2007 Nov 29. PubMed PMID: 18048486.

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